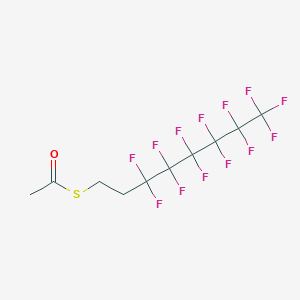
Murrastinine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has garnered attention due to its potential in cancer research, particularly for its ability to impede the proliferation of diverse neoplastic cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Murrastinine C is primarily focused on extraction from natural sources. The bark of Murraya koenigii is processed to isolate the compound. The extraction process involves solvent extraction using solvents like acetone, chloroform, dichloromethane, and ethyl acetate.
Analyse Des Réactions Chimiques
Types of Reactions
Murrastinine C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Murrastinine C has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties
Biology: The compound is studied for its cytotoxic effects on various cancer cell lines, including HL-60 and HeLa cells
Medicine: this compound shows potential in cancer treatment due to its ability to inhibit the proliferation of neoplastic cells
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of Murrastinine C involves its interaction with cellular pathways that regulate cell proliferation. The compound targets specific molecular pathways that are crucial for the survival and growth of cancer cells. By inhibiting these pathways, this compound effectively impedes the proliferation of neoplastic cells.
Comparaison Avec Des Composés Similaires
Murrastinine C is part of a group of carbazole alkaloids isolated from Murraya koenigii. Similar compounds include:
- Murrastanine-A
- Murrastinine-A
- Murrastinine-B
- Murrayatanine-A
- Bismahanimboline
These compounds share similar chemical structures and biological activities but differ in their specific molecular configurations and effects .
This compound stands out due to its exceptional cytotoxic activity against certain cancer cell lines, making it a unique and valuable compound in cancer research .
Propriétés
Formule moléculaire |
C18H15NO2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
3,3-dimethyl-11H-pyrano[3,2-a]carbazole-8-carbaldehyde |
InChI |
InChI=1S/C18H15NO2/c1-18(2)8-7-13-16(21-18)6-4-12-14-9-11(10-20)3-5-15(14)19-17(12)13/h3-10,19H,1-2H3 |
Clé InChI |
QTXCJUWYNICVSM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC3=C2NC4=C3C=C(C=C4)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



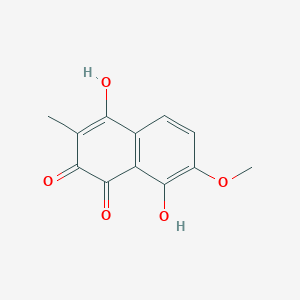
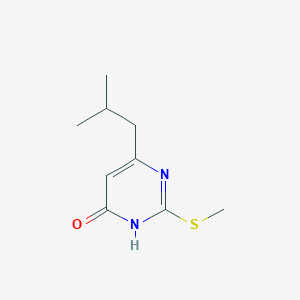
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
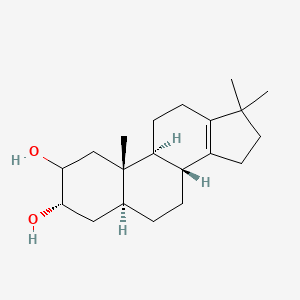
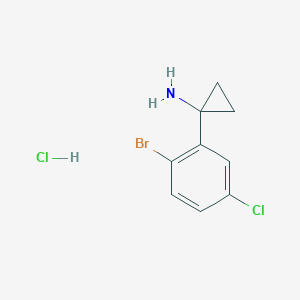
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
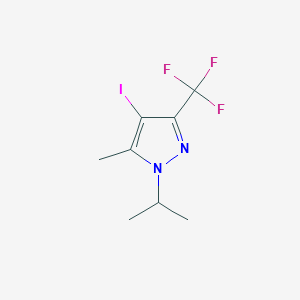
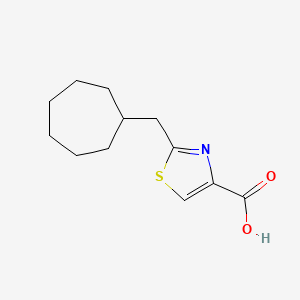
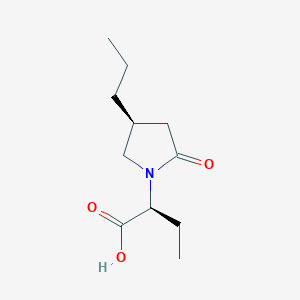
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
